molecular formula C21H20ClN3O4S2 B11530851 N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11530851
M. Wt: 478.0 g/mol
InChI Key: IVHANVHAEKVMAL-HZHRSRAPSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a combination of chloro, methoxy, thiophene, and sulfonamide groups, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Sulfonamide formation: The hydrazone intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.

    Final assembly: The final compound is assembled by coupling the chloro and methoxy substituted phenyl groups with the thiophene-containing hydrazone-sulfonamide intermediate.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution of the chloro group may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes, while the hydrazone moiety may interact with cellular proteins to exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides and thiophene derivatives.

Properties

Molecular Formula

C21H20ClN3O4S2

Molecular Weight

478.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C21H20ClN3O4S2/c1-15(20-9-6-12-30-20)23-24-21(26)14-25(18-13-16(22)10-11-19(18)29-2)31(27,28)17-7-4-3-5-8-17/h3-13H,14H2,1-2H3,(H,24,26)/b23-15+

InChI Key

IVHANVHAEKVMAL-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C2=CC=CC=C2)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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